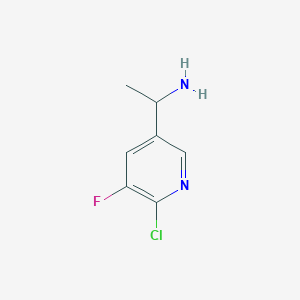

![molecular formula C10H12N4 B1459072 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1493586-69-8](/img/structure/B1459072.png)

2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine

Overview

Description

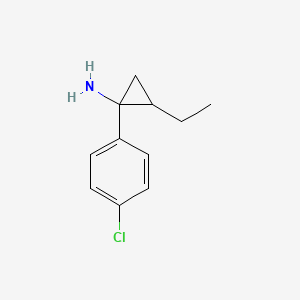

2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine is a compound that has been of interest to scientists and researchers due to its potential applications. It has a molecular formula of C10H12N4 and a molecular weight of 188.23 g/mol .

Synthesis Analysis

The synthesis of pyrazolo[1,5-a]pyrimidines has been widely studied . A variety of novel disubstituted 2- (alknyl, aryl and arylamine)-6-alkynylpyrazolo pyrimidine derivatives was prepared via sequential site-selective cross-coupling reactions .Molecular Structure Analysis

The molecular structure of 2-Cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine consists of a pyrazolo[1,5-a]pyrimidine core with a cyclobutyl group attached .Scientific Research Applications

Antibacterial and Antifungal Applications

Pyrazolopyrimidines have shown significant potential as antibacterial and antifungal agents. Their ability to interfere with the synthesis of nucleic acids and proteins in microorganisms makes them valuable in the development of new antimicrobial drugs. The structural similarity of pyrazolopyrimidines to adenine and guanine allows them to act as purine analogs, disrupting DNA and RNA synthesis in pathogens .

Antiviral Activity

Research has indicated that pyrazolopyrimidines exhibit antiviral properties, particularly against RNA viruses. By mimicking the structure of nucleosides, they can inhibit viral replication. This makes them promising candidates for the treatment of viral infections, including emerging diseases caused by novel viruses .

Anticancer Research

The pyrazolopyrimidine scaffold is being explored for its anticancer activities. These compounds can target various signaling pathways involved in cancer cell proliferation and survival. Their ability to bind to kinases and other enzymes critical for cell division makes them potential therapeutic agents in oncology .

Cardiovascular Research

In cardiovascular research, pyrazolopyrimidines have been utilized as vasodilators. They can modulate the activity of enzymes and receptors in the cardiovascular system, leading to the relaxation of blood vessels and improved blood flow. This application is particularly relevant in the treatment of hypertension and other cardiovascular disorders .

Anti-inflammatory and Analgesic Effects

The anti-inflammatory and analgesic effects of pyrazolopyrimidines are attributed to their interaction with inflammatory mediators. They can inhibit the production of pro-inflammatory cytokines and enzymes like cyclooxygenase, which are involved in the pain and inflammation pathways .

Agricultural Chemistry

Pyrazolopyrimidines have also found applications in agriculture as herbicides and growth regulators. Their ability to affect the hormonal balance in plants can lead to the development of compounds that control weed growth or enhance crop yields .

Optical Applications

A specific application of pyrazolopyrimidines is in the field of optical materials. They have been identified as strategic compounds for optical applications due to their tunable photophysical properties. This includes their use in fluorescent probes for bioimaging and as components in organic light-emitting devices .

Coordination Chemistry

These compounds serve as versatile linkers to several metals, and their interactions with coordination compounds in biological systems have been extensively described. This has implications for the development of metal-based drugs and diagnostic agents .

Safety and Hazards

Future Directions

Pyrazolo[1,5-a]pyrimidines have attracted a great deal of attention in medicinal chemistry and material science due to their significant photophysical properties . Detailed SAR analysis and prospects together provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity .

properties

IUPAC Name |

2-cyclobutylpyrazolo[1,5-a]pyrimidin-6-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4/c11-8-5-12-10-4-9(7-2-1-3-7)13-14(10)6-8/h4-7H,1-3,11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDPXDLKGZZFEDS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(C1)C2=NN3C=C(C=NC3=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![[4-(Hexahydropyrrolo[1,2-a]pyrazin-2(1H)-yl)phenyl]amine hydrochloride](/img/structure/B1458994.png)

![1-(4-chlorophenyl)-7-oxo-6-(4-(2-oxopiperidin-1-yl)phenyl)-4,5,6,7-tetrahydro-1H-pyrazolo[3,4-c]pyridine-3-carboxamide](/img/structure/B1458996.png)

![2-[2-Fluoro-5-(methoxymethyl)phenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane](/img/structure/B1458997.png)

![3-Methyl-1-oxa-3,7-diazaspiro[4.4]nonan-2-one hydrochloride](/img/structure/B1459002.png)

![ethyl 3H-imidazo[4,5-c]pyridine-7-carboxylate](/img/structure/B1459005.png)

![Methyl 3-{[(3-bromophenyl)methyl]amino}propanoate hydrochloride](/img/structure/B1459007.png)

![{[1-(2-Methoxyphenyl)-1H-pyrazol-4-yl]methyl}amine dihydrochloride](/img/structure/B1459008.png)